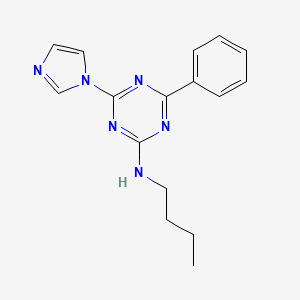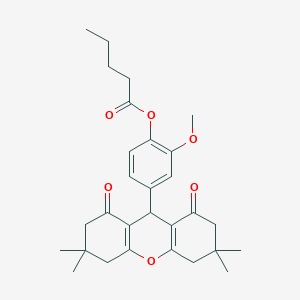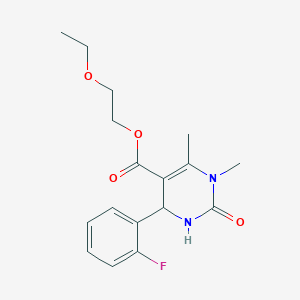
N-butyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine is a complex organic compound that features an imidazole ring, a triazine ring, and a phenyl group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the imidazole and triazine rings makes it a versatile molecule with unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine typically involves the formation of the imidazole and triazine rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The triazine ring can be synthesized through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group and other substituents can undergo substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as hydrogen gas in the presence of a catalyst. Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-Butyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Aufgrund des Vorhandenseins des Imidazolrings wird es wegen seines Potenzials als antimikrobielles Mittel untersucht.
Medizin: Angesichts der Bioaktivität von Triazinderivaten wird es auf sein Potenzial als Antikrebsmittel untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren und Harzen, verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von N-Butyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amin beinhaltet seine Wechselwirkung mit biologischen Zielstrukturen wie Enzymen und Rezeptoren. Der Imidazolring kann mit Metallionen in Enzymen koordinieren und deren Aktivität möglicherweise hemmen. Der Triazinring kann mit Nukleinsäuren interagieren und zelluläre Prozesse beeinflussen.
Ähnliche Verbindungen:
1-Butylimidazol: Ähnlich in der Struktur, aber ohne den Triazinring.
2-Butyl-4-chlor-5-(hydroxymethyl)imidazol: Enthält einen ähnlichen Imidazolring, aber mit verschiedenen Substituenten.
N-Butyl-4-(1H-imidazol-1-ylmethyl)benzamid: Ähnliche Imidazolfunktionalität, aber mit einer Benzamidgruppe anstelle eines Triazinrings.
Einzigartigkeit: N-Butyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amin ist einzigartig aufgrund der Kombination des Imidazol- und Triazinrings, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Dualität ermöglicht vielseitige Anwendungen und Interaktionen, die mit einfacheren Verbindungen nicht möglich sind.
Wirkmechanismus
The mechanism of action of N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butylimidazole: Similar in structure but lacks the triazine and phenyl groups.
N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Contains an imidazole ring but has different substituents and additional functional groups.
Uniqueness
N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine is unique due to the combination of the imidazole and triazine rings along with the phenyl group
Eigenschaften
Molekularformel |
C16H18N6 |
|---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
N-butyl-4-imidazol-1-yl-6-phenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H18N6/c1-2-3-9-18-15-19-14(13-7-5-4-6-8-13)20-16(21-15)22-11-10-17-12-22/h4-8,10-12H,2-3,9H2,1H3,(H,18,19,20,21) |
InChI-Schlüssel |
AQWGAONOHAWRKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NC(=NC(=N1)C2=CC=CC=C2)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11498174.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11498183.png)

![5-ethoxy-2-(2-methylprop-2-en-1-yl)-4-[6-methyl-3-(1H-1,2,4-triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11498212.png)
![7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11498215.png)
![Dimethyl 2-amino-4-(3-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11498216.png)
![2-chloro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide](/img/structure/B11498227.png)
![(4Z)-3-phenyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11498233.png)
![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11498234.png)

![Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B11498238.png)
![ethyl 6-bromo-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11498239.png)
![ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11498243.png)

